This compound can be sourced from chemical suppliers such as Apollo Scientific and Sigma-Aldrich, where it is available for purchase for research purposes . It is categorized under compounds containing a piperazine ring, often utilized in pharmacological studies due to their ability to interact with various biological targets.
The synthesis of 1-[4-(Trifluoromethoxy)benzyl]piperazine has been documented in patents and scientific literature. The following outlines a common synthetic route:
The specific parameters such as temperature, time, and concentrations can vary based on the desired yield and purity levels .
The molecular structure of 1-[4-(Trifluoromethoxy)benzyl]piperazine consists of a piperazine ring substituted with a benzyl group that carries a trifluoromethoxy substituent at the para position.
The compound's three-dimensional conformation can be analyzed using computational methods or X-ray crystallography if available, allowing for insights into its reactivity and interaction capabilities .
1-[4-(Trifluoromethoxy)benzyl]piperazine can participate in various chemical reactions typical of piperazine derivatives:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its mechanism of action .
The mechanism of action of 1-[4-(Trifluoromethoxy)benzyl]piperazine is primarily linked to its interactions with neurotransmitter receptors. Compounds in this class often exhibit activity at serotonin receptors, particularly the 5-HT receptor family, which are involved in mood regulation and various neurological processes.
Experimental data from binding assays or behavioral studies would provide further insights into its specific mechanism of action .
Key physical and chemical properties of 1-[4-(Trifluoromethoxy)benzyl]piperazine include:
These properties suggest that the compound has suitable characteristics for potential drug development applications .
1-[4-(Trifluoromethoxy)benzyl]piperazine has several scientific applications:
Research continues into optimizing its properties for enhanced efficacy and safety profiles in clinical applications .
The piperazine ring—a six-membered heterocycle featuring two nitrogen atoms at opposite positions—serves as a fundamental structural motif in drug design due to its exceptional versatility and favorable physicochemical properties. This scaffold adopts stable chair conformations, enabling precise spatial orientation of attached pharmacophores for optimal target engagement [3]. Its basic nitrogen atoms (pKa ~9.5) facilitate salt formation, enhancing aqueous solubility and bioavailability of drug candidates, while simultaneously serving as hydrogen bond acceptors/donors for specific molecular interactions [2] [6]. Approximately 20% of commercially available small-molecule drugs contain piperazine or its derivatives, underscoring its therapeutic utility [3].
In anticancer research, piperazine conjugates demonstrate remarkable tubulin inhibition and apoptosis induction. For instance, vindoline–piperazine hybrids exhibit low micromolar GI50 values (1.00–1.35 μM) against breast cancer (MDA-MB-468) and non-small cell lung cancer (HOP-92) cell lines by modulating microtubule dynamics [2]. Similarly, in antimycobacterial applications, lipophilic N-diphenylmethylpiperazine derivatives achieve MIC values <3.80 μM against Mycobacterium tuberculosis H37Ra by targeting ATP synthase, with molecular docking confirming enhanced binding site interactions due to the piperazine’s geometry [6].
Conjugate Structure | Biological Target | Key Activity Metric | Mechanistic Insight |
---|---|---|---|
Vindoline-[4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 breast cancer | GI50 = 1.00 μM | Microtubule disruption |
1-(3,4-Dichlorophenyl)piperazine | M. tuberculosis H37Ra | MIC = 3.80 μM | ATP synthase inhibition |
N-Benzylpiperazine-carboxamide | FAAH enzyme | IC50 < 100 nM | Endocannabinoid modulation |
The trifluoromethoxy (–OCF3) group is a strategic substituent for enhancing drug-like properties through steric, electronic, and metabolic mechanisms. Its trifluoromethyl moiety creates a large steric footprint (van der Waals volume = 38.3 ų), while the oxygen atom introduces moderate polarity (log P contribution ≈ +0.9) [4]. This group exhibits strong electron-withdrawing capabilities (Hammett σm = 0.45), which polarize adjacent π-systems and modulate pKa values of proximal functional groups—critical for optimizing receptor affinity [4] [6]. Unlike hydrolytically labile esters, the C–O–CF3 bond resists metabolic cleavage, thereby improving pharmacokinetic stability [7].
Comparative studies between trifluoromethoxy and trifluoromethyl (–CF3) analogs reveal distinct pharmacological impacts. In piperazine–vindoline conjugates, the –CF3 benzyl derivative (CID 2782803, C12H15F3N2) demonstrates superior antiproliferative activity over non-fluorinated counterparts, attributable to enhanced membrane permeability and target binding [1] [2]. Similarly, FAAH inhibitors featuring 4-(trifluoromethoxy)benzyl groups show >10-fold potency increases compared to methoxy analogs due to optimized hydrophobic interactions within enzyme active sites [4].
Substituent | Hammett σm | Lipophilicity (π) | Van der Waals Volume (ų) | Metabolic Stability |
---|---|---|---|---|
–OCF3 | 0.45 | +0.90 | 38.3 | High |
–CF3 | 0.43 | +0.88 | 42.5 | Moderate |
–OCH3 | 0.12 | -0.02 | 25.5 | Low |
1-[4-(Trifluoromethoxy)benzyl]piperazine occupies a specialized niche within the benzylpiperazine class, distinguished by its unique physicochemical profile. While its analog 1-[4-(trifluoromethyl)benzyl]piperazine (TFMBP) has been explored as a cytotoxic component in vindoline conjugates [2], the trifluoromethoxy variant remains understudied despite theoretical advantages in metabolic stability and polarity. Current research prioritizes phenylpiperazines (e.g., mCPP, TFMPP) for neuropharmacology or benzylpiperazines (e.g., BZP) for recreational use, creating a significant gap in medicinal applications of 4-(trifluoromethoxy)benzyl derivatives [3] [7].
Key unresolved questions include:
Compound Name | Chemical Structure | Classification | Notable Features |
---|---|---|---|
1-[4-(Trifluoromethoxy)benzyl]piperazine | C12H15F3N2O | Benzylpiperazine | Metabolic stability, H-bond acceptor |
1-[4-(Trifluoromethyl)benzyl]piperazine | C12H15F3N2 | Benzylpiperazine | High lipophilicity |
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | C11H13F3N2 | Phenylpiperazine | Serotonin receptor agonist |
1-(4-Methoxybenzyl)piperazine | C12H18N2O | Benzylpiperazine | Lower metabolic stability |
1-[2-Hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazinium | C21H23Cl2F3N4O3 | Piperazinium salt | Antimycobacterial activity |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: